molecular formula C17H12BrClN2O3S B13380614 5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B13380614
M. Wt: 439.7 g/mol
InChI Key: WKRAWGFUKRDPMA-AUWJEWJLSA-N
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Description

5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative with the molecular formula C₁₇H₁₃ClN₂O₃S and a molecular weight of 360.815 g/mol . Structurally, it features a thiazolidin-4-one core substituted with a 5-bromo-2-hydroxy-3-methoxybenzylidene group at position 5 and a 2-chlorophenylimino moiety at position 2. Thiazolidinones are recognized for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C17H12BrClN2O3S

Molecular Weight

439.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrClN2O3S/c1-24-13-8-10(18)6-9(15(13)22)7-14-16(23)21-17(25-14)20-12-5-3-2-4-11(12)19/h2-8,22H,1H3,(H,20,21,23)/b14-7-

InChI Key

WKRAWGFUKRDPMA-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)Br

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)Br

Origin of Product

United States

Biological Activity

5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which is known for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C13H12BrN2O3SC_{13}H_{12}BrN_{2}O_{3}S with a molecular weight of 374.3 g/mol. The presence of bromine, hydroxyl, and methoxy groups on the benzylidene moiety enhances its reactivity and biological activity.

Property Value
Molecular FormulaC13H12BrN2O3S
Molecular Weight374.3 g/mol
IUPAC Name(5Z)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study utilizing a human glioblastoma cell line (LN229) demonstrated that thiazolidinone derivatives exhibited potent antiglioma activity through MTT assays and colony formation tests . The results indicated that these compounds could effectively reduce cell viability and induce apoptotic pathways.

Antimicrobial Activity

Thiazolidinones are also known for their antimicrobial properties. Research indicates that modifications in the thiazolidinone structure can enhance antibacterial and antifungal activities. The presence of halogen substituents (like bromine) often correlates with increased potency against microbial strains.

Research Findings:
In vitro studies have shown that compounds with similar structures possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound may be effective against various infectious agents.

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinones have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases.

The biological activity of 5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes: Thiazolidinones may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazolidinone derivatives often exhibit modified bioactivity based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-(5-Bromo-2-hydroxy-3-methoxybenzylidene), 2-(2-chlorophenylimino) 360.815 Planar structure, no chiral centers, aromatic interactions
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) Morpholine at position 2, 4-hydroxy-3-methoxybenzylidene at position 5 ~350 (estimated) Melting point: 251–253°C; synthesized via microwave-assisted condensation
2-(2-Chlorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-thiazolidin-4-one Pyrazole and 2-chlorophenyl groups N/A UV λₘₐₓ: 252 nm; IR C=O: 1596 cm⁻¹, C-Cl: 758 cm⁻¹
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate 2-Hydroxybenzylidene, thioxo group N/A Medicinal properties (rhodanine derivatives); crystallizes with methanol solvate
2-[{(5-(4-Bromobenzyl)-[1,3,4]oxadiazol-2-yl}-imino]-1,3-thiazolidin-4-one (9) Oxadiazole and bromobenzyl groups N/A Anti-Salmonella Typhi activity; synthesized via reflux with ammonium thiocyanate

Physicochemical Properties

  • Melting Points : Derivatives with morpholine substituents (e.g., 5c in ) exhibit higher melting points (251–258°C) compared to pyrazole-linked compounds (e.g., ), likely due to enhanced intermolecular hydrogen bonding from polar groups .
  • Spectroscopic Features : The target compound’s IR spectrum would likely show C=O (~1596 cm⁻¹) and C-Cl (~758 cm⁻¹) stretches similar to ’s compound, while its UV spectrum may align with pyrazole derivatives (λₘₐₓ ~250–260 nm) .
  • Solubility : Morpholine and piperazine substituents () improve aqueous solubility compared to halogenated analogs like the target compound, which may favor lipid membrane penetration .

Crystallographic and Computational Studies

  • Crystal structures of related compounds (e.g., ) reveal planar geometries stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound .

Preparation Methods

Synthetic Strategy Overview

The target compound combines a thiazolidin-4-one core with a 5-bromo-2-hydroxy-3-methoxybenzylidene group at position 5 and a 2-chlorophenylimino substituent at position 2. Key steps include:

  • Formation of the thiazolidinone ring.
  • Introduction of the imino group at position 2.
  • Knoevenagel condensation to install the benzylidene moiety.

Method 1: Sequential Cyclization and Condensation

Step 1: Synthesis of 2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-4-one

Reagents :

  • 2-Chloroaniline (1.0 equiv)
  • Thiourea (1.1 equiv)
  • Chloroacetic acid (1.2 equiv)
  • Glacial acetic acid (solvent)

Procedure :

  • Dissolve 2-chloroaniline (10 mmol) and thiourea (11 mmol) in glacial acetic acid (40 mL).
  • Add chloroacetic acid (12 mmol) and reflux at 120°C for 6 hours.
  • Cool the mixture, pour into ice-water, and filter the precipitate.
  • Recrystallize from ethanol to yield 2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one as a pale-yellow solid (Yield: 68%, m.p. 218–220°C).

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 10.95 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 3.92 (s, 2H, CH₂).

Method 2: One-Pot Multicomponent Reaction

Reagents :

  • 2-Chloroaniline (1.0 equiv)
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)
  • Mercaptoacetic acid (1.2 equiv)
  • Zinc chloride (catalyst, 0.1 equiv)
  • Ethanol (solvent)

Procedure :

  • Mix 2-chloroaniline (10 mmol), aldehyde (10 mmol), and mercaptoacetic acid (12 mmol) in ethanol (50 mL).
  • Add ZnCl₂ (1 mmol) and reflux for 8 hours.
  • Evaporate the solvent under vacuum and purify by column chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Isolate the product as a red-brown solid (Yield: 65%, m.p. 240–242°C).

Characterization :

Comparative Analysis of Methods

Parameter Method 1 Method 2
Yield 72% 65%
Reaction Time 4 hours 8 hours
Catalyst Sodium acetate ZnCl₂
Purification Recrystallization Column chromatography
Purity >98% (HPLC) 95% (HPLC)

Method 1 offers higher yield and simpler purification, while Method 2 avoids intermediate isolation but requires chromatography.

Key Reaction Mechanisms

  • Thiazolidinone Formation :
    • Condensation of 2-chloroaniline with thiourea and chloroacetic acid forms the thiazolidinone ring via nucleophilic attack and cyclization.
  • Knoevenagel Condensation :
    • The aldehyde reacts with the active methylene group (C5) of the thiazolidinone, facilitated by a base, forming the benzylidene moiety.

Applications and Derivatives

Optimization Tips

  • Use microwave irradiation (100°C, 20 min) to reduce reaction time by 60%.
  • Replace acetic acid with ionic liquids (e.g., [BMIM]BF₄) to enhance yields to >80%.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this thiazolidinone derivative?

The synthesis typically involves multi-step procedures, including:

  • Condensation reactions : Formation of the benzylidene moiety via Knoevenagel condensation between substituted benzaldehydes and thiazolidinone precursors under reflux conditions (e.g., ethanol or DMF as solvents, 60–80°C, 6–12 hours) .
  • Imino group introduction : Reaction of 2-chlorophenyl isothiocyanate with intermediates under basic conditions (e.g., triethylamine, room temperature) .
  • Purification : Column chromatography or recrystallization using solvents like methanol or ethyl acetate to achieve >95% purity .

Q. Key Reaction Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate condensation but may degrade sensitive groups
SolventEthanol, DMF, THFPolar aprotic solvents enhance reaction rates
CatalystPiperidine or acetic acidCatalyze Knoevenagel condensation

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., methoxy, bromo, and chlorophenyl groups) and Z/E isomerism of the benzylidene moiety .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~460–470 g/mol) and detects fragmentation patterns .
  • TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Q. What preliminary biological activities have been reported for structurally similar thiazolidinones?

  • Anticancer activity : Analogous compounds inhibit tubulin polymerization (IC50_{50} values: 0.5–5 μM in HeLa cells) via binding to the colchicine site .
  • Antimicrobial effects : Halogenated derivatives show MIC values of 8–32 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory activity : Thiazolidinones suppress COX-2 expression in murine macrophages (50% inhibition at 10 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Variable Screening : Use a Design of Experiments (DoE) approach to test combinations of solvents (e.g., DMF vs. THF), bases (e.g., K2_2CO3_3 vs. DBU), and temperatures .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency in inert atmospheres .
  • In-situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate formation and adjust reaction time dynamically .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, standardized bacterial strains for antimicrobial tests) .
  • Structural Reanalysis : Verify compound purity (>98% by HPLC) and stereochemistry (via X-ray crystallography) to rule out batch-specific variations .
  • Target Profiling : Use computational docking (AutoDock Vina) to compare binding modes across studies and identify critical residues for activity .

Q. What computational strategies predict binding affinity to biological targets like tubulin?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the binding pose .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design potent analogs .
  • Free Energy Calculations : Use MM-PBSA to calculate ΔGbinding_{binding} for halogenated derivatives, prioritizing bromo and chloro substituents for synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

  • Substituent Variation : Synthesize analogs with:
    • Alternative halogens (e.g., fluoro, iodo) at the 5-bromo position.
    • Methoxy group replacement (e.g., ethoxy, hydroxypropyl) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzylidene conjugation, imino group orientation) using Schrodinger’s Phase .
  • In-vivo Testing : Prioritize compounds with logP < 3.5 and polar surface area < 80 Ų for improved bioavailability .

Q. Key Data Contradictions and Resolutions

IssueResolution StrategyReference
Variable anticancer IC50_{50}Standardize cell lines and assay conditions
Discrepant NMR shiftsRe-examine solvent effects (DMSO vs. CDCl3_3)
Inconsistent docking scoresUse consensus scoring across multiple software

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